5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

描述

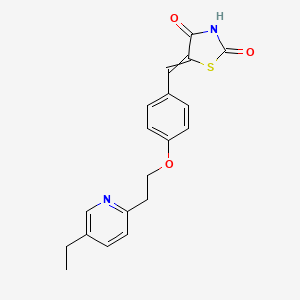

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione (molecular formula: C₁₉H₁₈N₂O₃S; molecular weight: 354.42 g/mol) is a thiazolidine-2,4-dione (TZD) derivative featuring a benzylidene moiety substituted with a 5-ethylpyridine-linked ethoxy chain. This compound is a key intermediate in synthesizing Pioglitazone, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist used to treat type 2 diabetes . Its structure combines the TZD core—a well-established pharmacophore for insulin sensitization—with a pyridine-based side chain, which enhances binding affinity to PPARγ . The compound is synthesized via Knoevenagel condensation between 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and thiazolidine-2,4-dione under basic conditions .

属性

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUJOCADSTMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929380 | |

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methylidene)-4-hydroxy-1,3-thiazol-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144809-28-9, 136401-69-9 | |

| Record name | 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-1,3-thiazolidine-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144809-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methylidene)-4-hydroxy-1,3-thiazol-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione involves the reaction of piperidine, 2,4-thiazolidinedione, and 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde . The reaction conditions typically include the use of solvents such as acetonitrile, chloroform, or DMSO, and the reaction is carried out under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反应分析

5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antidiabetic Properties

Thiazolidinediones (TZDs), a class of compounds that includes derivatives of thiazolidine-2,4-dione, are primarily used in the treatment of type 2 diabetes. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

In studies, compounds similar to 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione have shown the ability to enhance insulin sensitivity and reduce blood glucose levels. This suggests that this compound may also exhibit similar antidiabetic effects through PPAR-γ activation .

Anticancer Activity

Recent research indicates that thiazolidinedione derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, a study on analogs of thiazolidine-2,4-dione demonstrated their potential as substrate-specific ERK1/2 inhibitors, which are important in cancer signaling pathways .

The compound's structure allows for modifications that can enhance its selectivity and potency against various cancer cell lines. This is particularly relevant in the development of targeted therapies for leukemia and other malignancies .

Insights from SAR Studies

SAR studies have been pivotal in understanding how modifications to the thiazolidine structure influence biological activity. For example:

- Shifting ethoxy groups on the phenyl ring has been shown to improve the inhibition of cell proliferation in certain cancer types.

- Specific structural modifications can enhance selectivity towards ERK1/2 without affecting other pathways, reducing potential side effects associated with broad-spectrum inhibitors .

Case Studies

作用机制

The mechanism of action of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of pioglitazone, it indirectly contributes to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . This activation leads to improved insulin sensitivity and glucose uptake in cells, which is beneficial for managing type 2 diabetes .

相似化合物的比较

Core Modifications

- Heterocyclic Replacements : Replacing the 5-ethylpyridine group with oxazolyl or thiazolyl moieties (e.g., 5-methyl-2-phenyl-4-oxazolyl in compound 18) significantly enhances hypoglycemic potency (100-fold increase compared to Pioglitazone) .

- Benzylidene Substituents: Derivatives with 4-methoxybenzylidene (e.g., 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)TZD) are synthesized via alkylation and Knoevenagel condensation, demonstrating the versatility of the TZD scaffold for functionalization .

- Side Chain Variations : Compounds like 5-(4-(prop-2-ynyloxy)benzylidene)TZD incorporate alkynyl groups, improving PTP-1B inhibitory activity (MIC: ~1 μM) .

Antidiabetic Effects

- PPARγ Activation : The target compound’s pyridine-ethoxy-benzylidene structure confers strong PPARγ agonism, critical for glucose metabolism. In contrast, Delta2-TG derivatives (e.g., 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]TZD) inhibit cyclin D1 post-transcriptionally, independent of PPARγ, expanding therapeutic utility in cancer .

- PTP-1B Inhibition : Compound 9 (5-(4-(prop-2-ynyloxy)benzylidene)TZD) shows potent PTP-1B inhibition (MIC: 0.8 μM), a key target in insulin signaling .

Anticancer Activity

- Cyclin D1 Ablation : PPARγ-inactive derivatives like 5-[4-(1-methyl-cyclohexylmethoxy)-benzylidene]TZD degrade cyclin D1 via proteasomal pathways, inhibiting breast cancer cell growth (MCF-7 IC₅₀: <10 μM) .

- Cytotoxicity: Compound 5 (5-(4-(7-chloroquinolin-4-yloxy)benzylidene)TZD) exhibits selective activity against MDA-MB-231 breast cancer cells .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Enhanced Potency : Oxazolyl/thiazolyl-substituted TZDs (e.g., compound 18) outperform Pioglitazone in hypoglycemic activity .

- Dual Therapeutic Effects : Benzylidene-TZD derivatives like compound 5 exhibit both antidiabetic (PTP-1B inhibition) and anticancer (MDA-MB-231 cytotoxicity) properties .

- Mechanistic Divergence : PPARγ-independent cyclin D1 repression by Delta2-TG highlights the scaffold’s adaptability for oncology .

生物活性

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, has garnered attention for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This compound is structurally related to pioglitazone, a well-known antidiabetic agent that enhances insulin sensitivity.

The molecular formula of the compound is , with a molecular weight of 392.90 g/mol. It has a melting point range of 193–194 °C, indicating its stability and suitability for various applications in pharmaceutical formulations .

Thiazolidinediones, including this compound, primarily function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ leads to enhanced insulin sensitivity in adipose tissue, muscle, and the liver, thereby reducing blood glucose levels. Additionally, these compounds have been shown to exert anti-inflammatory effects and influence lipid metabolism .

Antidiabetic Effects

Research indicates that thiazolidinediones can effectively lower plasma glucose and lipid levels. For instance, studies have demonstrated that derivatives like this compound exhibit similar properties to pioglitazone by improving insulin sensitivity and reducing hyperglycemia in diabetic models .

Anticancer Potential

Recent investigations have suggested that thiazolidinedione derivatives possess anticancer properties. These compounds may inhibit cancer cell proliferation by modulating various signaling pathways such as the MAPK/ERK pathway and inducing apoptosis in tumor cells. The structural features of this compound may enhance its ability to interact with target proteins involved in cancer progression .

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. Histological analysis revealed improved pancreatic islet morphology and insulin secretion .

- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., breast and colon cancer) showed that this compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.90 g/mol |

| Melting Point | 193–194 °C |

常见问题

What synthetic methodologies are commonly employed for the preparation of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione?

Answer:

The synthesis typically involves a Knoevenagel condensation between thiazolidine-2,4-dione and a substituted benzaldehyde derivative. For example:

- Intermediate reduction : A modified procedure uses lithium borohydride (LiBH₄) in tetrahydrofuran (THF)/pyridine to reduce intermediates, as demonstrated for structurally analogous compounds .

- Catalytic methods : Piperidine in ethanol under reflux conditions facilitates condensation, with reaction completion monitored by TLC or HPLC .

- Solvent optimization : Polar aprotic solvents like DMF may enhance solubility but require acidic workup to isolate the product .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirms substituent positions and Z/E isomerism in the benzylidene moiety .

- HPLC : Assesses purity (>95% by area normalization), with mobile phases optimized for polar derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 383.0827) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

How can reaction conditions be optimized to improve yield and purity?

Answer:

Critical parameters include:

- Catalyst selection : Piperidine vs. ammonium acetate for rate enhancement .

- Temperature control : Microwave-assisted synthesis reduces reaction time compared to traditional reflux .

- Stoichiometry : A 1.5:1 molar ratio of aldehyde to thiazolidinedione drives equilibrium toward product .

- Workup protocols : Acidic precipitation (pH 3-4 with acetic acid) minimizes byproduct formation .

What strategies resolve contradictory data in biological activity studies?

Answer:

- Isomer separation : Chromatographic resolution of Z/E isomers (e.g., using chiral columns) to assess stereospecific activity .

- Impurity profiling : LC-MS identifies synthetic byproducts (e.g., over-reduced intermediates) that may skew bioassay results .

- Dose-response validation : Replicate assays across multiple cell lines to confirm target specificity (e.g., PPARγ vs. off-target effects) .

How does the pyridyl-ethoxy substituent influence pharmacokinetic properties?

Answer:

- Lipophilicity : The ethyl group at the 5-position of the pyridine ring enhances membrane permeability, as predicted by LogP calculations (~2.8) .

- Metabolic stability : In vitro microsomal assays show reduced CYP450-mediated oxidation compared to unsubstituted analogs .

- Solubility : Ethoxy linkage improves aqueous solubility (>50 µg/mL in PBS) for in vivo studies .

What structural modifications enhance PPARγ binding affinity?

Answer:

- Benzylidene substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position improve docking into the ligand-binding domain (LBD) .

- Linker flexibility : Ethoxy spacers balance conformational flexibility and rigidity for optimal receptor interaction .

- Thiazolidinedione core : The 2,4-dione motif is essential for hydrogen bonding with key residues (e.g., His449 in PPARγ) .

How is stereochemical control achieved during synthesis?

Answer:

- Reaction kinetics : Slow addition of aldehydes at low temperatures (0–5°C) favors Z-isomer formation via kinetic control .

- Catalytic additives : Chiral catalysts (e.g., L-proline) induce enantioselectivity in asymmetric syntheses .

- Post-synthesis isolation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) separates isomers .

What in vitro assays are used to evaluate antidiabetic activity?

Answer:

- PPARγ transactivation : Luciferase reporters under PPRE (PPAR response element) control in HEK293 cells .

- Adipocyte differentiation : Oil Red O staining quantifies lipid accumulation in 3T3-L1 preadipocytes .

- Glucose uptake : Radiolabeled 2-deoxyglucose assays in insulin-resistant HepG2 cells .

How are stability and degradation profiles assessed under physiological conditions?

Answer:

- Forced degradation studies : Exposure to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) identifies labile moieties (e.g., benzylidene bond) .

- LC-MS/MS : Tracks degradation products (e.g., hydrolyzed dione or oxidized pyridine) .

- Accelerated stability testing : 40°C/75% RH over 6 months predicts shelf-life .

What computational tools predict structure-activity relationships (SAR)?

Answer:

- Molecular docking (AutoDock Vina) : Models ligand-PPARγ LBD interactions, highlighting key hydrogen bonds and hydrophobic contacts .

- QSAR models : MLR (multiple linear regression) correlates substituent electronic parameters (Hammett σ) with EC₅₀ values .

- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。